3-methyl-N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide
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Overview
Description
3-methyl-N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Mechanism of Action
Target of Action
The primary target of 3-methyl-N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide is the carbonic anhydrase enzyme . This enzyme plays a crucial role in catalyzing the interconversion between CO2 and water to bicarbonate and a proton .
Mode of Action
The compound interacts with its target, the carbonic anhydrase enzyme, by inhibiting its activity . This inhibition is achieved through the compound’s ability to bind to the enzyme, thereby preventing it from catalyzing its usual reactions .
Biochemical Pathways
The inhibition of carbonic anhydrase affects several biochemical pathways. Primarily, it impacts the carbon dioxide hydration pathway . This pathway is responsible for the conversion of carbon dioxide and water into bicarbonate and a proton, a fundamental reaction contributing to pH buffering, metabolism, signaling, and other processes .
Result of Action
The result of the compound’s action is the inhibition of carbonic anhydrase activity. This inhibition leads to a decrease in the conversion of carbon dioxide and water into bicarbonate and a proton . The compound has shown better inhibition against human carbonic anhydrase I, II, and VII compared with acetazolamide, a control drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as sodium bicarbonate, at ambient temperature . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-methyl-N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in drug development.
Industry: The compound’s unique properties make it suitable for various industrial applications, including materials science and catalysis.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-4-phenyl-isoxazole-5-carboxamide
- 3-methyl-5-phenyl-isoxazole-4-carboxamide
- 4-methyl-3-phenyl-isoxazole-5-carboxamide
Uniqueness
3-methyl-N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-methyl-N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-7-6-10(18-14-7)11(15)13-8-2-4-9(5-3-8)19(12,16)17/h2-6H,1H3,(H,13,15)(H2,12,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXTUWKGLDWCFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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